4-(2,2-difluorocyclopropyl)phenyl fluoranesulfonate
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Overview
Description
4-(2,2-Difluorocyclopropyl)phenyl fluoranesulfonate is a synthetic organic compound characterized by the presence of a difluorocyclopropyl group attached to a phenyl ring, which is further bonded to a fluoranesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-difluorocyclopropyl)phenyl fluoranesulfonate typically involves multiple steps:
Formation of the Difluorocyclopropyl Group: The difluorocyclopropyl group can be introduced via cyclopropanation reactions using difluorocarbene precursors. This step often requires the use of strong bases and specific catalysts to achieve high yields.
Attachment to the Phenyl Ring: The difluorocyclopropyl group is then attached to a phenyl ring through a coupling reaction, such as a Suzuki or Heck coupling, which involves palladium catalysts and appropriate ligands.
Introduction of the Fluoranesulfonate Group: The final step involves the sulfonation of the phenyl ring to introduce the fluoranesulfonate group. This can be achieved using fluoranesulfonic acid or its derivatives under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the difluorocyclopropyl group, potentially opening the cyclopropane ring and forming new functional groups.
Substitution: The fluoranesulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under mild conditions to preserve the integrity of the difluorocyclopropyl group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or quinone derivatives, while reduction could lead to ring-opened products with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-(2,2-difluorocyclopropyl)phenyl fluoranesulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of difluorocyclopropyl groups on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its unique structure may impart desirable properties such as increased metabolic stability and enhanced binding affinity to target proteins.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, where its fluorinated groups contribute to improved chemical resistance and durability.
Mechanism of Action
The mechanism of action of 4-(2,2-difluorocyclopropyl)phenyl fluoranesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopropyl group can enhance binding affinity through hydrophobic interactions and electronic effects, while the fluoranesulfonate group may participate in hydrogen bonding and electrostatic interactions. These combined effects can modulate the activity of the target molecules, leading to the desired biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
4-(2,2-Difluorocyclopropyl)benzyl Alcohol: This compound shares the difluorocyclopropyl group but lacks the fluoranesulfonate group, making it less reactive in certain substitution reactions.
4-(2,2-Difluorocyclopropyl)phenyl Sulfonate: Similar to the target compound but with a sulfonate group instead of a fluoranesulfonate group, affecting its reactivity and solubility.
4-(2,2-Difluorocyclopropyl)phenyl Methanesulfonate: Contains a methanesulfonate group, which may alter its chemical properties and reactivity compared to the fluoranesulfonate derivative.
Uniqueness
4-(2,2-Difluorocyclopropyl)phenyl fluoranesulfonate is unique due to the presence of both the difluorocyclopropyl and fluoranesulfonate groups. This combination imparts distinct chemical and physical properties, such as enhanced reactivity in substitution reactions and improved stability under various conditions. These features make it a valuable compound for diverse applications in research and industry.
Properties
CAS No. |
2411230-26-5 |
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Molecular Formula |
C9H7F3O3S |
Molecular Weight |
252.2 |
Purity |
95 |
Origin of Product |
United States |
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